molecular formula C9H14O3 B2959972 rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate CAS No. 2137434-22-9

rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B2959972
CAS No.: 2137434-22-9
M. Wt: 170.208
InChI Key: XFLUTTJYLFPTLU-RYVOCIFZSA-N
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Description

rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate: is a bicyclic compound with a hydroxyl group and a carboxylate ester functional group

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Investigated for its potential as a bioactive compound in various biological assays.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

  • Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, if this compound were a drug, its mechanism of action would depend on how its structure interacts with biological systems .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, some compounds are hazardous due to their reactivity, toxicity, or other properties. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on a compound like this could include exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate typically involves the following steps:

    Cyclization Reaction: Starting from a suitable diene and a dienophile, a Diels-Alder reaction is performed to form the bicyclic core.

    Esterification: The carboxylate ester is introduced through esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Comparison with Similar Compounds

  • rac-methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate
  • rac-methyl (1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate
  • rac-methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate

Uniqueness:

  • The presence of the hydroxyl group in rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate distinguishes it from other similar compounds, providing unique reactivity and potential for derivatization.
  • Its bicyclic structure offers rigidity and specific spatial orientation, which can be advantageous in certain applications.

Properties

IUPAC Name

methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)6-2-5-4-8(10)7(5)3-6/h5-8,10H,2-4H2,1H3/t5-,6?,7-,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLUTTJYLFPTLU-RYVOCIFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC(C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H]2CC([C@@H]2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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